An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-pyridinesulfonamide and its N-ethyl derivative
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-pyridinesulfonamide and its N-ethyl derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note on Scope and Approach
Initial investigations into the specific physicochemical properties of 4-Chloro-N-ethyl-3-pyridinesulfonamide reveal a scarcity of publicly available experimental data. This is not uncommon for novel or specialized chemical entities within drug discovery pipelines. However, substantial data exists for its immediate precursor, 4-Chloro-3-pyridinesulfonamide , a key intermediate in the synthesis of the diuretic drug Torsemide.[1][2][3][4][5]
This guide will therefore adopt a dual-pronged approach rooted in scientific integrity and practical application. Firstly, we will provide a comprehensive analysis of the known physicochemical properties of the foundational molecule, 4-Chloro-3-pyridinesulfonamide. Secondly, we will extrapolate, based on established medicinal chemistry principles, the likely impact of N-ethylation on these core properties. This comparative methodology not only provides a robust baseline but also offers predictive insights for researchers working with the N-ethyl derivative. All experimental protocols detailed herein are presented as best-practice methodologies applicable to both compounds.
Core Molecular Structure and Identity
4-Chloro-3-pyridinesulfonamide serves as a foundational scaffold. The introduction of an ethyl group to the sulfonamide nitrogen (N-ethylation) is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and membrane permeability.
| Compound Name | 4-Chloro-3-pyridinesulfonamide | 4-Chloro-N-ethyl-3-pyridinesulfonamide |
| CAS Number | 33263-43-3[6][7][8][9][10][11] | Not readily available |
| Molecular Formula | C₅H₅ClN₂O₂S[6][7][8] | C₇H₉ClN₂O₂S |
| Molecular Weight | 192.62 g/mol [6][7][8] | 220.68 g/mol |
| Canonical SMILES | C1=CN=C(C(=C1)S(=O)(=O)N)Cl | CCN(S(=O)(=O)C1=CN=C(C=C1)Cl) |
| InChI Key | DGIINIBYHCODIH-UHFFFAOYSA-N[7][9] | Not readily available |
Solid-State and Thermal Properties: The Importance of Melting Point
The melting point is a critical indicator of a compound's purity and is fundamental to its characterization.[12][13] For a pure crystalline substance, the melting range is typically narrow.[13] Impurities tend to lower and broaden this range.[12][13]
Experimental Data for 4-Chloro-3-pyridinesulfonamide:
| Property | Value | Source |
| Appearance | White to off-white crystalline powder[2] | Synthetic Molecules Pvt. Ltd. |
| Melting Point | 150-155 °C | ChemicalBook[8] |
| 155-157 °C | CAS Common Chemistry[7] | |
| >167 °C (decomposes) | Naarini Molbio Pharma[14] |
Note: The variation in reported melting points may be attributable to different experimental conditions or sample purity.
Predicted Impact of N-Ethylation:
The addition of an ethyl group increases the molecular weight and may disrupt the crystal lattice packing of the parent molecule. While a definitive prediction is not possible without experimental data, N-alkylation of sulfonamides can sometimes lead to a lower melting point due to a decrease in intermolecular hydrogen bonding potential.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard pharmacopeial technique for determining the melting range of a solid substance.[15][16]
Methodology:
-
Sample Preparation: Finely powder the dry sample.[15][17] Load the sample into a capillary tube to a height of 2.5-3.5 mm.[15]
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating at a ramp rate that brings the temperature to within 5°C of the expected melting point.[15] Then, reduce the ramp rate to 1-2 °C per minute.[17]
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).[15] This range is the melting point.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: A Key Determinant of Bioavailability
Solubility is a crucial physicochemical property that influences a drug's absorption and bioavailability.[18][19] It is typically assessed in aqueous buffers at various pH values and in relevant organic solvents.
Experimental Data for 4-Chloro-3-pyridinesulfonamide:
| Solvent | Solubility | Source |
| Water | Slightly soluble | Synthetic Molecules Pvt. Ltd.[2] |
| Organic Solvents | Soluble | Synthetic Molecules Pvt. Ltd.[2] |
| DMSO | Slightly soluble | Naarini Molbio Pharma[14] |
| Methanol | Slightly soluble | Naarini Molbio Pharma[14] |
Predicted Impact of N-Ethylation:
The introduction of an ethyl group will increase the lipophilicity of the molecule. This is expected to:
-
Decrease aqueous solubility: The larger, more non-polar ethyl group will disfavor interactions with water.
-
Increase solubility in non-polar organic solvents: The molecule will become more compatible with lipophilic environments.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[20][21]
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.[20]
-
Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[21]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[22]
Caption: Shake-Flask Method for Equilibrium Solubility.
Ionization Constant (pKa): Governing Absorption and Distribution
The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[23][24] It is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[23][24]
Predicted Data for 4-Chloro-3-pyridinesulfonamide:
| Property | Predicted Value | Source |
| pKa | 9.01 ± 0.60 | ChemicalBook[8] |
Note: This is a computationally predicted value and requires experimental verification. The sulfonamide proton is weakly acidic, while the pyridine nitrogen is basic.
Predicted Impact of N-Ethylation:
The N-ethyl derivative will still possess the basic pyridine nitrogen. However, the substitution of the acidic proton on the sulfonamide with an ethyl group will remove this acidic pKa. This will fundamentally change the ionization profile of the molecule, making it only basic in nature within the physiological pH range.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[25][26]
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like methanol/water).
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) solution.[26]
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in drug disposition.[27][28] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[27] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
Predicted Impact of N-Ethylation:
The addition of the hydrophobic ethyl group will significantly increase the lipophilicity of the molecule. This will result in a higher LogP value for 4-Chloro-N-ethyl-3-pyridinesulfonamide compared to its parent compound. An increased LogP generally correlates with increased membrane permeability, but also potentially with lower aqueous solubility and higher plasma protein binding.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
This classic method directly measures the partitioning of a compound between two immiscible phases.[29][30][31]
Methodology:
-
Phase Preparation: Prepare water (or a buffer of specific pH for LogD) and n-octanol, and pre-saturate each with the other.
-
Partitioning: Dissolve the compound in one of the phases and add a known volume to an equal volume of the other phase in a separation funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be established.[27]
-
Separation and Quantification: After the phases have separated, determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Purity Assessment: Ensuring Compound Integrity
Ensuring the purity of a compound is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[2][32][33][34][35]
General Protocol: Reversed-Phase HPLC for Purity Determination
Methodology:
-
Column: A C18 or C8 reversed-phase column is typically suitable for sulfonamides.[34]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is common.[34]
-
Detection: UV detection is standard for aromatic compounds like these. The detection wavelength should be set to an absorbance maximum of the compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, and inject a small volume onto the column.
-
Analysis: The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.
Conclusion and Future Directions
This guide provides a comprehensive overview of the key physicochemical properties of 4-Chloro-3-pyridinesulfonamide and offers scientifically grounded predictions for its N-ethyl derivative. The provided experimental protocols represent standard, robust methods for the empirical determination of these critical parameters.
For researchers engaged in the development of 4-Chloro-N-ethyl-3-pyridinesulfonamide or related analogs, the experimental validation of the properties discussed herein is a crucial next step. Such data will be invaluable for building accurate structure-activity relationships (SAR) and for optimizing the compound's drug-like properties to advance its potential as a therapeutic candidate.
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